molecular formula C13H9FN2O B13881959 4-(2-Aminophenoxy)-2-fluorobenzonitrile CAS No. 1188264-32-5

4-(2-Aminophenoxy)-2-fluorobenzonitrile

Cat. No.: B13881959
CAS No.: 1188264-32-5
M. Wt: 228.22 g/mol
InChI Key: BOBWDBBHBGKVID-UHFFFAOYSA-N
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Description

4-(2-Aminophenoxy)-2-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an aminophenoxy group, a fluorine atom, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminophenoxy)-2-fluorobenzonitrile typically involves the reaction of 2-fluoro-4-nitrobenzonitrile with 2-aminophenol under specific conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the aminophenoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminophenoxy)-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-(2-Aminophenoxy)-2-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of advanced materials such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Aminophenoxy)-2-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and π-π interactions. The aminophenoxy group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminophenoxy)-4’-aminostilbene: Used in the synthesis of sulfonated polyimides.

    4-(4-Aminophenoxy)-phthalonitrile: Utilized in the preparation of phthalonitrile resins.

    2H-1,4-Benzoxazines: Known for their biological and synthetic applications.

Uniqueness

4-(2-Aminophenoxy)-2-fluorobenzonitrile is unique due to the presence of both an aminophenoxy group and a fluorine atom on the benzene ring. This combination imparts distinct electronic properties, making it valuable for applications requiring specific reactivity and selectivity.

Properties

CAS No.

1188264-32-5

Molecular Formula

C13H9FN2O

Molecular Weight

228.22 g/mol

IUPAC Name

4-(2-aminophenoxy)-2-fluorobenzonitrile

InChI

InChI=1S/C13H9FN2O/c14-11-7-10(6-5-9(11)8-15)17-13-4-2-1-3-12(13)16/h1-7H,16H2

InChI Key

BOBWDBBHBGKVID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC(=C(C=C2)C#N)F

Origin of Product

United States

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